Cas no 83602-18-0 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)-)
83602-18-0 structure
Product Name:1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)-
Numero CAS:83602-18-0
MF:C12H14
MW:158.239563465118
CID:733564
PubChem ID:136845
Update Time:2025-04-19
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.beta.,8.beta.,8a.alpha.)-
- 1076-13-7
- RCL T214639
- 1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.)-
- DTXSID80910375
- 15914-94-0
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
- 83602-18-0
-
- Inchi: 1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
- Chiave InChI: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
- Sorrisi: C12C3C=CC(C3)C1C1C=CC2C1
Proprietà calcolate
- Massa esatta: 158.11
- Massa monoisotopica: 158.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 228.2°Cat760mmHg
- Punto di infiammabilità: 68.7°C
- Indice di rifrazione: 1.599
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)- Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
83602-18-0 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4ab,5a,8a,8ab)-) Prodotti correlati
- 21635-90-5(Tetracyclododecene)
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 3048-65-5(3A,4,7,7A-Tetrahydroindene)
- 26472-00-4(Methylcyclopentadiene dimer)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti